![molecular formula C17H13ClN4 B6261953 5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine CAS No. 909077-07-2](/img/no-structure.png)
5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine
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Overview
Description
The compound “5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine” is also known as (E)-5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine . It has a molecular weight of 308.77 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ . This indicates the molecular structure of the compound, including the positions of the chlorine, nitrogen, and phenyl groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications
- Targeting VEGFR-2 and PDGF-β : Sorafenib, a VEGFR-2 and PDGF-β inhibitor, has been effective in reducing collagen deposition in liver fibrosis models . Investigating the potential of this compound in cancer therapy is crucial due to its ability to inhibit angiogenesis and tumor growth.
- Collagen Synthesis Inhibition : Compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and ethyl 3,4-dihydroxybenzoate have shown promise in inhibiting collagen synthesis in liver fibrosis and keloid fibroblasts, respectively . Understanding their mechanisms and exploring novel derivatives could lead to antifibrotic drug development.
- Blocking TGF-β1 Expression : 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) has anti-fibrotic activity by suppressing TGF-β1 mRNA expression in hepatic stellate cells . Investigating similar compounds may reveal new therapeutic strategies for liver fibrosis.
- Reducing TGF-β Expression : Nicotinic acid has demonstrated hepatoprotective effects by reducing TGF-β expression in thioacetamide-induced hepatic fibrogenesis . Further studies could explore its potential in liver disease prevention.
Anticancer Research
Antifibrotic Properties
Hepatic Stellate Cell Modulation
Antioxidant and Hepatoprotective Effects
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Mechanism of Action
Target of Action
The primary targets of 5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine are CDK6 and CDK9 . These are cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Mode of Action
The compound binds directly to CDK6 and CDK9, resulting in the suppression of their downstream signaling pathway . This interaction leads to changes in the cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK6 and CDK9 . The inhibition of these kinases disrupts the normal cell cycle progression, affecting the downstream effects related to cell proliferation .
Pharmacokinetics
It is known that the compound has a balanced potency against its targets, cdk6 and cdk9 . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis . This can lead to the suppression of tumor growth in cancerous cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine' involves the condensation of 2-acetylpyridine with phenylhydrazine to form the corresponding hydrazone, which is then reacted with 2-pyridinecarboxaldehyde to form the desired product.", "Starting Materials": [ "2-acetylpyridine", "phenylhydrazine", "2-pyridinecarboxaldehyde", "chlorine" ], "Reaction": [ "Step 1: Condensation of 2-acetylpyridine with phenylhydrazine in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-pyridinecarboxaldehyde in ethanol to form the intermediate Schiff base.", "Step 3: Chlorination of the Schiff base using chlorine gas in acetic acid to form the final product, '5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine'." ] } | |
CAS RN |
909077-07-2 |
Product Name |
5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine |
Molecular Formula |
C17H13ClN4 |
Molecular Weight |
308.8 |
Purity |
96 |
Origin of Product |
United States |
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